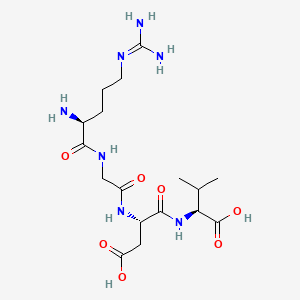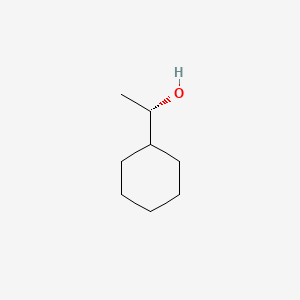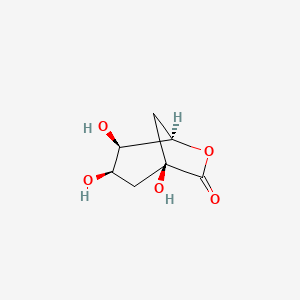
(1S,3R,4R,5R)-1,3,4-Trihydroxy-6-oxabicyclo(3.2.1)octan-7-one
Übersicht
Beschreibung
“(1S,3R,4R,5R)-1,3,4-Trihydroxy-6-oxabicyclo[3.2.1]octan-7-one” is a chemical compound with the molecular formula C7H10O5 .
Molecular Structure Analysis
The molecular structure of this compound consists of a bicyclic ring with three hydroxyl groups and one ketone group . The molecular weight is 174.15 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a predicted boiling point of 395.4±42.0 °C and a predicted density of 1.810±0.06 g/cm3 . It is slightly soluble in DMSO, methanol, and water . The pKa is predicted to be 12.47±0.60 .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Synthesis Techniques : The compound has been synthesized through various methods, including hydrogenation and reaction with Grignard reagents. These synthesis techniques are crucial for creating derivatives of the compound for further study (Grošelj et al., 2005).
Crystal Structure Characterization : Detailed crystal structure analysis has been conducted on similar compounds, providing insights into their molecular configurations and intermolecular interactions, such as hydrogen bonding and cis configurations (Wu et al., 2015).
Biological and Chemical Properties
Supramolecular Aggregation : The compound's derivatives have been studied for their ability to form supramolecular structures through hydrogen bonding. This is significant in understanding the compound's potential applications in materials science and molecular engineering (Foces-Foces et al., 2005).
- ensus.app/papers/synthesis-highly-substituted-8oxabicyclo321octanes-khlevin/977a291f24b9544f83313c2f0ded4e42/?utm_source=chatgpt).
Applications in Organic Synthesis
Building Blocks for Natural Product Synthesis : The compound's framework is key in synthesizing various biologically important compounds, including insect pheromones and plant growth regulators. It acts as a versatile starting point for creating complex natural molecules (Ievlev et al., 2016).
Role in Synthesizing Polyketides : Derivatives of the compound have been used as precursors in the synthesis of long-chain polyketides, highlighting its significance in complex organic synthesis and the exploration of new compounds (Csáky & Vogel, 2000).
Novel Synthetic Approaches
Innovative Synthetic Methods : Research has explored new methods for synthesizing derivatives of the compound, demonstrating its versatility and the ongoing evolution of synthetic techniques in organic chemistry (Uchiyama et al., 2001).
Formal Synthesis of Natural Products : The compound has played a role in the formal synthesis of natural products like sundiversifolide, showcasing its utility in recreating complex structures found in nature (Kawasumi et al., 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
(1S,3R,4R,5R)-1,3,4-trihydroxy-6-oxabicyclo[3.2.1]octan-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O5/c8-3-1-7(11)2-4(5(3)9)12-6(7)10/h3-5,8-9,11H,1-2H2/t3-,4-,5-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJRIFFWEBJVFN-WYWMIBKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2CC1(C(=O)O2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@H]2C[C@@]1(C(=O)O2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30435861 | |
| Record name | (1S,3R,4R,5R)-1,3,4-trihydroxy-6-oxabicyclo[3.2.1]octan-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,3R,4R,5R)-1,3,4-Trihydroxy-6-oxabicyclo(3.2.1)octan-7-one | |
CAS RN |
665-27-0 | |
| Record name | Quinic acid gamma-lactone, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000665270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1S,3R,4R,5R)-1,3,4-trihydroxy-6-oxabicyclo[3.2.1]octan-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | QUINIC ACID .GAMMA.-LACTONE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3WCU7C8534 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

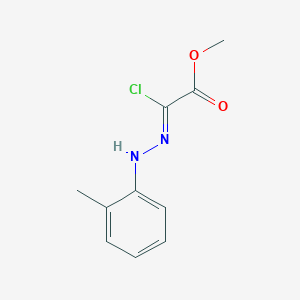
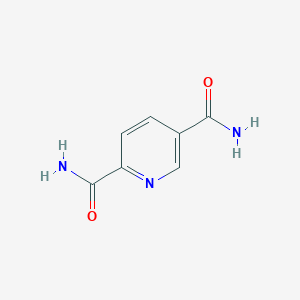

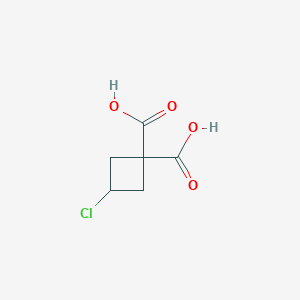
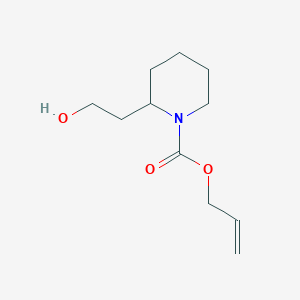
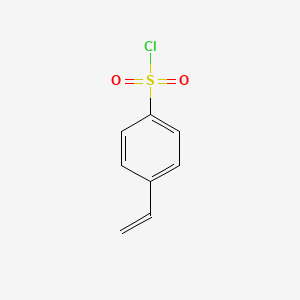
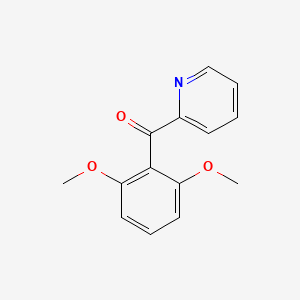
![3-Phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B1311722.png)




